molecular formula C15H18N2O2 B15095748 ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B15095748
M. Wt: 258.32 g/mol
InChI Key: DVWMFTCCVDLPOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group attached to the pyrazole ring, which is further substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism by which ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a propanoate ester group instead of acetate.

    Methyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl ester group.

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)10-14-11(2)16-17(12(14)3)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3

InChI Key

DVWMFTCCVDLPOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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